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Introduction

Cationic liposomes are spherical vesicles composed of one or more lipid bilayers that possess

a net positive charge. This characteristic is crucial for their application in drug and gene

delivery, as it facilitates the encapsulation of anionic therapeutic agents such as siRNA, mRNA,

and plasmid DNA through electrostatic interactions. Furthermore, the positive surface charge

promotes interaction with negatively charged cell membranes, enhancing cellular uptake.

The term "14:0 DAP" refers to a cationic lipid featuring two myristoyl (14:0) fatty acid chains

and a headgroup containing a diaminopropane moiety. A representative lipid of this class is 1,2-

dimyristoyl-3-diaminopropyl. These lipids are frequently co-formulated with helper lipids, such

as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, to improve the

stability and fusogenicity of the resulting liposomes, often referred to as lipoplexes when

complexed with nucleic acids.

This document provides a detailed protocol for the preparation and characterization of 14:0
DAP-based cationic liposomes for research and drug development applications.

Experimental Protocols
1. Materials and Equipment

Lipids:
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14:0 DAP (e.g., 1,2-dimyristoyl-3-diaminopropyl)

Helper Lipid (e.g., DOPE or Cholesterol)

Solvents:

Chloroform and/or Methanol (HPLC grade)

Buffers:

Nuclease-free water

Phosphate-Buffered Saline (PBS)

Equipment:

Round-bottom flask

Rotary evaporator

Water bath sonicator

Extruder (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (e.g., 100 nm pore size)

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Spectrofluorometer for encapsulation efficiency assay

2. Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar vesicles with a defined size.

Lipid Film Formation:

In a round-bottom flask, dissolve the 14:0 DAP and helper lipid (e.g., DOPE) in chloroform

at the desired molar ratio (e.g., 1:1).
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Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature (Tc) of the lipids (for 14:0 lipids, this is typically >23°C, so room temperature

is often sufficient, but 30-40°C is common).

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin,

uniform lipid film on the inner surface of the flask.

Continue evaporation for at least 1 hour after the film appears dry to remove any residual

solvent.

Hydration:

Hydrate the lipid film by adding an aqueous buffer (e.g., nuclease-free water or PBS) to

achieve the final desired lipid concentration (e.g., 1-10 mg/mL).

Continue to rotate the flask in the water bath (above Tc) for 1-2 hours to allow the lipids to

swell and form multilamellar vesicles (MLVs).

Sonication (Optional):

To aid in the dispersal of lipids, the MLV suspension can be briefly sonicated in a bath

sonicator for 5-10 minutes.

Extrusion:

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100

nm).

Equilibrate the extruder and the liposome suspension to a temperature above the Tc of the

lipids.

Load the MLV suspension into one of the extruder's syringes.

Pass the suspension through the membrane back and forth for an odd number of passes

(e.g., 11 or 21 times). This process forces the MLVs to resize into large unilamellar

vesicles (LUVs) with a diameter close to the membrane's pore size.
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Storage:

Store the final liposome suspension at 4°C. For long-term storage, the appropriate

conditions should be determined based on stability studies.

Data Presentation
Table 1: Physicochemical Properties of 14:0 DAP:DOPE Liposomes

Formulation (Molar
Ratio)

Mean Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

14:0 DAP:DOPE (1:1) 110 ± 5 < 0.2 +45 ± 4

14:0 DAP:Cholesterol

(1:1)
125 ± 8 < 0.25 +50 ± 5

Data are representative and may vary based on specific experimental conditions.

Table 2: Encapsulation Efficiency of siRNA in 14:0 DAP:DOPE Liposomes

N/P Ratio* Encapsulation Efficiency (%)

2:1 > 90%

4:1 > 95%

6:1 > 98%

*N/P Ratio: The molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the

nucleic acid.

Visualizations
Experimental Workflow
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Caption: Workflow for 14:0 DAP Liposome Preparation and Characterization.

Cellular Uptake Pathway
Caption: Cellular Uptake and Mechanism of Action for siRNA-loaded Lipoplexes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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